molecular formula C18H23N3O3 B2667179 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034568-35-7

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2667179
CAS No.: 2034568-35-7
M. Wt: 329.4
InChI Key: FZYZBODCPKYQLO-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound featuring an imidazole ring, a methoxyphenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the ethoxyethyl group and the cyclopropanecarboxamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of this compound may be explored for potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to modulate biological pathways could be harnessed for therapeutic purposes.

Industry: In materials science, this compound could be used in the design of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole ring, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring and are used in various pharmaceuticals and agrochemicals.

  • Cyclopropanecarboxamide derivatives: These compounds feature the cyclopropanecarboxamide moiety and are known for their biological activity.

  • Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are used in the synthesis of various drugs.

Uniqueness: What sets N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide apart is its combination of functional groups, which allows for a wide range of chemical and biological activities. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-5-3-2-4-15(16)18(6-7-18)17(22)20-9-12-24-13-11-21-10-8-19-14-21/h2-5,8,10,14H,6-7,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYZBODCPKYQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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